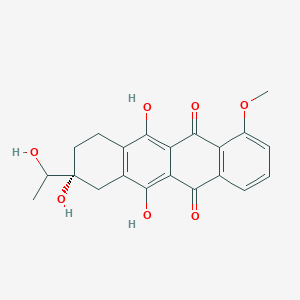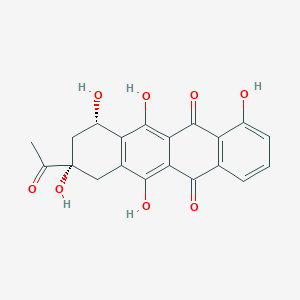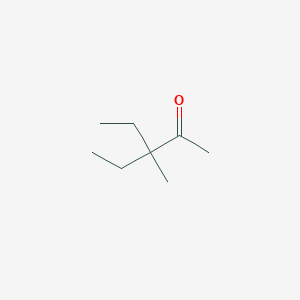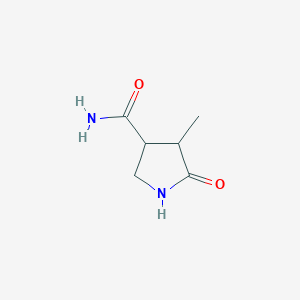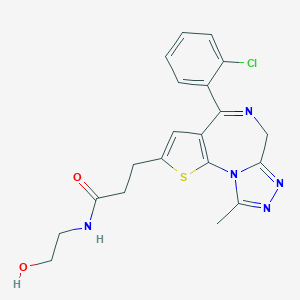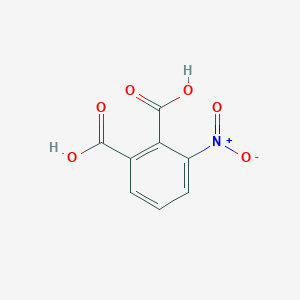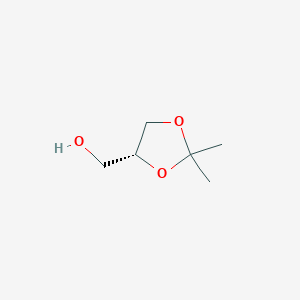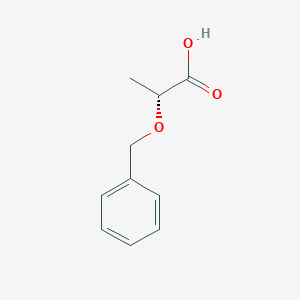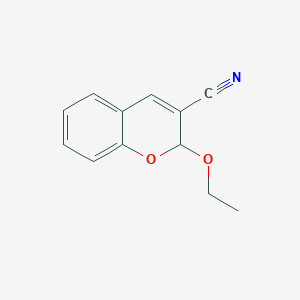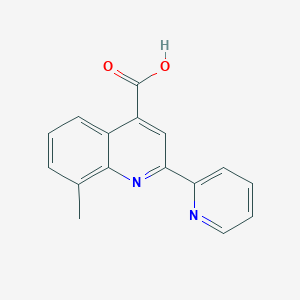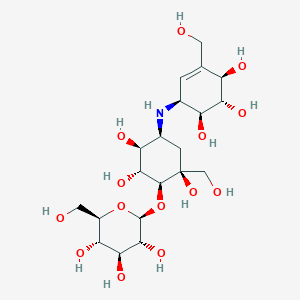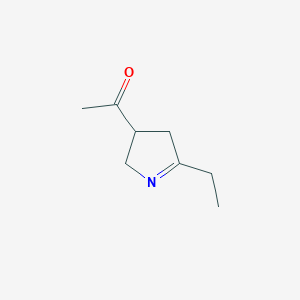
Clorhidrato de acetiletilcolina mostaza
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetylethylcholine mustard involves the introduction of a mustard group into the acetylcholine structure, creating a compound that can cyclize in aqueous solution to form a cyclic aziridinium ion. This ion structurally resembles acetylcholine and exhibits agonist activity, albeit with the capability to irreversibly bind and thus inhibit the muscarinic acetylcholine receptor (mAChR) through alkylation (Hirst & Jackson, 1972).
Molecular Structure Analysis
The molecular structure of acetylethylcholine mustard allows it to interact uniquely with acetylcholine receptors. Studies using radioligand binding techniques have shown that acetylethylcholine mustard competes with acetylcholine for binding to mAChRs, highlighting its structural similarity to the neurotransmitter and its ability to label specific residues within the receptor, providing insights into the receptor's binding site architecture (Baker & Posner, 1986).
Chemical Reactions and Properties
Acetylethylcholine mustard's chemical properties allow it to undergo reactions that irreversibly inhibit muscarinic receptors. It competes with acetylcholine, binding to the same sites on mAChRs, but upon binding, it reacts with the receptor site, leading to an irreversible modification. This reaction is specific and can be blocked by atropine, a known muscarinic antagonist, indicating that acetylethylcholine mustard targets the orthosteric binding site of mAChRs (Spalding et al., 1994).
Physical Properties Analysis
The physical properties of acetylethylcholine mustard, such as its solubility and stability, are crucial for its interactions with biological membranes and receptors. While specific details on these properties require further elucidation, its ability to cross cell membranes and access intracellular sites of action is inferred from its biological activity, suggesting a balance of hydrophilic and lipophilic characteristics conducive to biological membrane permeability.
Chemical Properties Analysis
Acetylethylcholine mustard's chemical properties, particularly its ability to form an aziridinium ion, play a critical role in its mechanism of action as a muscarinic receptor inhibitor. The aziridinium ion form is highly reactive, allowing for the covalent modification of the muscarinic receptor, which is key to its prolonged inhibitory effects on cholinergic signaling. This property underscores its utility in studying the structure-function relationship of cholinergic receptors and in probing the dynamics of receptor-ligand interactions (Meyer et al., 1987).
Aplicaciones Científicas De Investigación
Estudios de la unión neuromuscular
Acetyl AF-64 se utiliza en estudios farmacocinéticos para investigar su papel en la transmisión y función de la señal de la unión neuromuscular (NMJ) . Al actuar como precursor en la preparación de etilcolina aziridinio (AF64A), ayuda en la exploración de los mecanismos sinápticos y la transmisión colinérgica en el NMJ.
Investigación de la neurotransmisión colinérgica
Como colinotoxina presináptica de acción prolongada específica, Acetyl AF-64 sirve como ligando irreversible para el sistema de transporte de colina de alta afinidad . Esta aplicación es crucial para comprender la dinámica de la neurotransmisión colinérgica y los efectos de los déficits colinérgicos en diversos trastornos neurológicos.
Inhibición de la síntesis de acetilcolina
Se ha demostrado que el compuesto reduce la frecuencia de contracción de los miotubos al inhibir la síntesis de acetilcolina (Ach), con una concentración inhibitoria media (IC50) de 1,22 mM . Esta propiedad es significativa para estudiar la regulación de las contracciones musculares y podría tener implicaciones para las enfermedades relacionadas con los músculos.
Inhibición de la acetilcolina transferasa
Acetyl AF-64 actúa como un inhibidor de la acetilcolina transferasa . Esta enzima es responsable de la síntesis de acetilcolina, y su inhibición por Acetyl AF-64 se puede utilizar para estudiar los efectos de la disminución de la producción de acetilcolina en el cerebro.
Creación de un modelo de enfermedad de Alzheimer
Debido a su capacidad para inducir déficits colinérgicos, Acetyl AF-64 se utiliza para crear modelos animales de enfermedad de Alzheimer . Estos modelos ayudan en la investigación de la patofisiología del Alzheimer y el desarrollo de posibles estrategias terapéuticas.
Investigación de las funciones cognitivas
La investigación que involucra a Acetyl AF-64 se extiende al estudio de las funciones cognitivas, particularmente la memoria y el aprendizaje . Al inducir la disfunción de las neuronas colinérgicas, los científicos pueden estudiar el impacto de los deterioros del sistema colinérgico en las habilidades cognitivas.
Mecanismo De Acción
Target of Action
The primary target of Acetylethylcholine mustard hydrochloride is cholinergic neurons . These neurons play a crucial role in the nervous system, transmitting signals using the neurotransmitter acetylcholine.
Mode of Action
Under aqueous conditions, Acetylethylcholine mustard hydrochloride forms the highly reactive ethylcholine aziridinium (AF64A) ion . This ion is transported into cholinergic neurons by the choline transporter . Once inside the neuron, AF64A irreversibly inhibits choline acetyltransferase , an enzyme responsible for the synthesis of acetylcholine . This inhibition leads to a decrease in acetylcholine synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Acetylethylcholine mustard hydrochloride is the synthesis of acetylcholine . By inhibiting choline acetyltransferase, the compound disrupts the production of acetylcholine, a key neurotransmitter involved in many functions of the nervous system .
Result of Action
The inhibition of acetylcholine synthesis by Acetylethylcholine mustard hydrochloride can lead to a reduction in the contraction frequency of myotubes . Furthermore, the compound can produce cytotoxic effects, leading to cell death .
Action Environment
It is known that the compound is extremely hygroscopic , suggesting that moisture in the environment could potentially affect its stability and efficacy.
Safety and Hazards
Acetylethylcholine mustard hydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, respiratory irritation, and damage to organs (specifically the nervous system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gear .
Análisis Bioquímico
Biochemical Properties
Acetylethylcholine mustard hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as a precursor for ethylcholine mustard aziridinium ion (AF-64A), an irreversible ligand for the high-affinity choline transport system . It is also a specific presynaptic long-action cholinotoxin and an inhibitor of choline acetyl-transferase .
Cellular Effects
The compound influences cell function by reducing the contraction frequency of myotubes. It achieves this by inhibiting the synthesis of acetylethylcholine (Ach) with a half-maximal inhibitory concentration (IC50) of 1.22 mM .
Molecular Mechanism
At the molecular level, Acetylethylcholine mustard hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as an inhibitor of choline acetyl-transferase is particularly noteworthy .
Propiedades
IUPAC Name |
2-[2-chloroethyl(ethyl)amino]ethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWPASAPXMNLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146201 | |
| Record name | Acetyl AF-64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103994-00-9 | |
| Record name | Acetyl AF-64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103994009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl AF-64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



